8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a trifluoromethyl group at the 8th position and an amine group at the 3rd position of the imidazo[1,2-a]pyridine ring. It has gained significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases and as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Groebke-Blackburn-Bienaymé multicomponent reaction, which involves the reaction of 2-aminopyridines with aldehydes and isocyanides . Another approach is the condensation of 2-aminopyridines with trifluoromethyl ketones under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as β-cyclodextrin-SO3H has been reported to facilitate the synthesis of imidazo[1,2-a]pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it is believed to inhibit the synthesis of essential bacterial proteins by binding to ribosomal subunits. This interaction disrupts protein synthesis, leading to bacterial cell death . The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate bacterial cell membranes more effectively .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the trifluoromethyl group.
8-Methylimidazo[1,2-a]pyridine: Similar structure with a methyl group instead of a trifluoromethyl group.
8-Chloroimidazo[1,2-a]pyridine: Contains a chloro group at the 8th position instead of a trifluoromethyl group.
Uniqueness: 8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine stands out due to its trifluoromethyl group, which imparts unique physicochemical properties such as increased lipophilicity and metabolic stability. These properties enhance its potential as a drug candidate, particularly in the treatment of infectious diseases .
Properties
Molecular Formula |
C8H6F3N3 |
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Molecular Weight |
201.15 g/mol |
IUPAC Name |
8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-2-1-3-14-6(12)4-13-7(5)14/h1-4H,12H2 |
InChI Key |
DNIIMNKWFWKISO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C(F)(F)F)N |
Origin of Product |
United States |
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